3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one
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Overview
Description
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves the condensation of a thiazole derivative with a benzamide derivative. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with cyclohexylamine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial, anti-inflammatory, and antitumor effects. The compound may also interfere with DNA synthesis and repair, contributing to its cytotoxic properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is unique due to its specific substitution pattern on the thiazole ring and the presence of a cyclohexyl group.
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2/c1-12-5-7-15(8-6-12)24-10-9-16(25)17(22-24)19-21-18(23-26-19)13-3-2-4-14(20)11-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEYKOAZQUEXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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